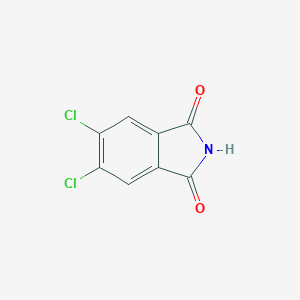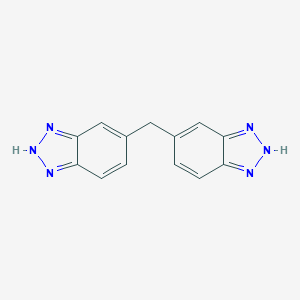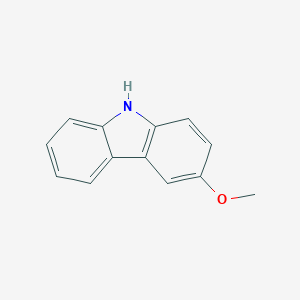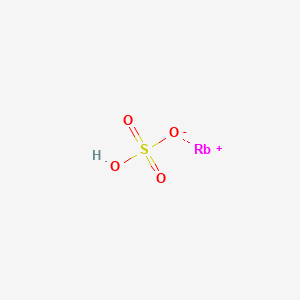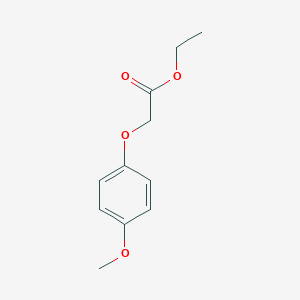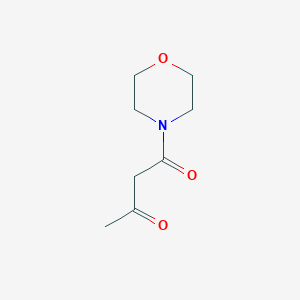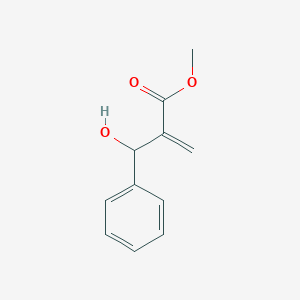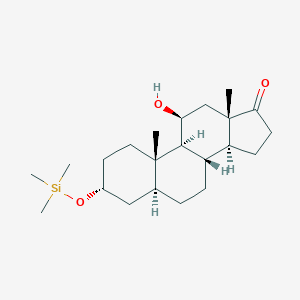
5alpha-Androstan-17-one, 11beta-hydroxy-3alpha-(trimethylsiloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha-Androstan-17-one, 11beta-hydroxy-3alpha-(trimethylsiloxy)-, also known as 11-Ketotestosterone (11-KT), is a steroid hormone that is found in various aquatic animals, including fish, amphibians, and reptiles. It is a potent androgen that is structurally similar to testosterone and plays a significant role in the development and maintenance of male reproductive organs and secondary sexual characteristics.
Mecanismo De Acción
The mechanism of action of 11-KT is similar to that of testosterone. It binds to androgen receptors in target tissues, where it activates gene transcription and protein synthesis. This leads to the development and maintenance of male reproductive organs and secondary sexual characteristics.
Efectos Bioquímicos Y Fisiológicos
11-KT has several biochemical and physiological effects, including anabolic effects on muscle tissue, increased protein synthesis, and enhanced bone density. It also plays a crucial role in the regulation of reproductive behavior, including the development of secondary sexual characteristics and the maintenance of sperm production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 11-KT in lab experiments is its high potency and selectivity for androgen receptors. It is also relatively stable and has a long half-life, making it suitable for long-term studies. However, one of the limitations of using 11-KT is its potential for non-specific binding to other proteins, which can lead to false-positive results.
Direcciones Futuras
There are several future directions for research on 11-KT. One area of interest is its potential applications in the treatment of androgen-related disorders, such as hypogonadism and osteoporosis. Another area of interest is its role in the regulation of reproductive behavior and the development of secondary sexual characteristics in fish and other aquatic animals. Further research is needed to understand the molecular mechanisms underlying these effects and to develop more specific and effective therapies.
Métodos De Síntesis
11-KT can be synthesized using various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to produce 11-KT, while biosynthesis involves the use of enzymes to convert precursors into 11-KT. The most common biosynthetic pathway for 11-KT involves the conversion of testosterone to 11-KT by the enzyme 11beta-hydroxysteroid dehydrogenase.
Aplicaciones Científicas De Investigación
11-KT has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including androgenic, anabolic, and antiestrogenic effects. It is also known to play a critical role in the regulation of reproductive behavior and the development of secondary sexual characteristics in fish and other aquatic animals.
Propiedades
Número CAS |
17562-91-3 |
|---|---|
Nombre del producto |
5alpha-Androstan-17-one, 11beta-hydroxy-3alpha-(trimethylsiloxy)- |
Fórmula molecular |
C22H38O3Si |
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
(3R,5S,8S,9S,10S,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C22H38O3Si/c1-21-11-10-15(25-26(3,4)5)12-14(21)6-7-16-17-8-9-19(24)22(17,2)13-18(23)20(16)21/h14-18,20,23H,6-13H2,1-5H3/t14-,15+,16-,17-,18-,20+,21-,22-/m0/s1 |
Clave InChI |
SCSKJVCXVZQCIE-OQBOHRRJSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O[Si](C)(C)C |
SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O[Si](C)(C)C |
SMILES canónico |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



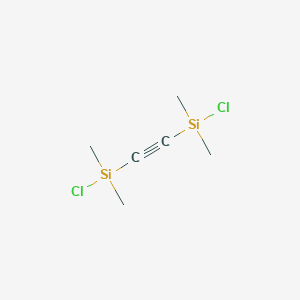
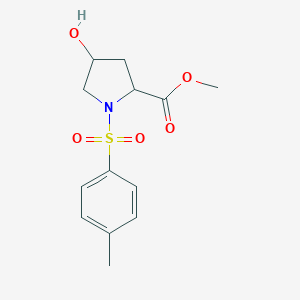
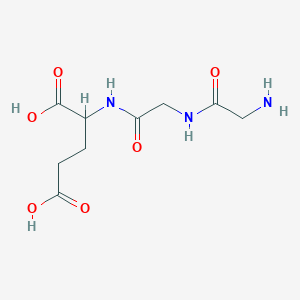
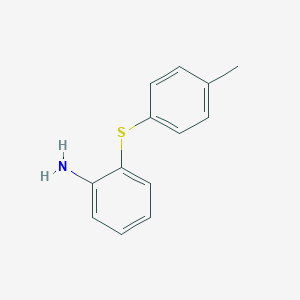
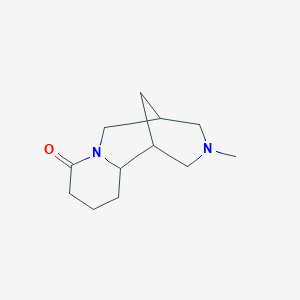
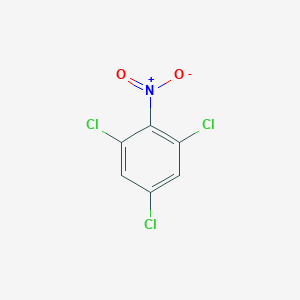
![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
